molecular formula C23H30ClN7O6 B1662843 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride CAS No. 124431-80-7

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

Cat. No.: B1662843
CAS No.: 124431-80-7
M. Wt: 536.0 g/mol
InChI Key: QPHVMNOEKKJYJO-MJWSIIAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGS 21680 hydrochloride is a specific adenosine A2A subtype receptor agonist . It is usually presented as an organic hydrochloride salt with a molecular weight of 536.0 g/M . It is soluble up to 3.4 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin . The chemical is currently used by researchers interested in studying neuronal transmission .


Molecular Structure Analysis

The molecular formula of CGS 21680 hydrochloride is C23H29N7O6 . It has a complex structure that includes a purine ring system attached to a ribofuranosyluronamide group .


Physical and Chemical Properties Analysis

CGS 21680 hydrochloride is a solid at 20°C . It is air sensitive, hygroscopic, and heat sensitive . .

Mechanism of Action

Target of Action

CGS 21680 hydrochloride is a selective adenosine A2A receptor agonist . The adenosine A2A receptor is a subtype of the adenosine receptor, which is a class of receptors that respond to the neurotransmitter adenosine. The A2A receptor plays a crucial role in many physiological processes and has a high affinity for adenosine .

Mode of Action

CGS 21680 hydrochloride interacts with its target, the adenosine A2A receptor, by binding to it with a Ki value of 27 nM . This interaction stimulates the receptor, leading to a series of intracellular events. For instance, it has been found to significantly upregulate CD39 and CD73 expression and accelerate the hydrolysis of adenosine triphosphate (ATP) and adenosine generation .

Biochemical Pathways

The activation of the adenosine A2A receptor by CGS 21680 hydrochloride affects several biochemical pathways. It has been shown to increase the proliferation of neural progenitor cells, promote the survival of motoneurons, and activate TrkB receptors . These effects suggest that CGS 21680 hydrochloride may influence pathways related to cell survival and neuroprotection.

Pharmacokinetics

It is known that the compound is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin . These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of the adenosine A2A receptor by CGS 21680 hydrochloride leads to several molecular and cellular effects. For instance, it has been shown to reduce venous resistance, increase heart rate and cardiac output in vivo . In an animal model of Huntington’s disease, CGS 21680 hydrochloride slows motor deterioration, prevents reduction in brain weight, and reduces the size of mutant huntingtin aggregates and intranuclear inclusions .

Action Environment

The action of CGS 21680 hydrochloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

CGS 21680 hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be stored under inert gas at -20°C .

Biochemical Analysis

Biochemical Properties

CGS 21680 hydrochloride interacts with the adenosine A2A receptor, a G protein-coupled receptor (GPCR) found in various tissues, including the brain, heart, and immune system. Upon binding, it activates the A2A receptor, triggering downstream signaling pathways that influence various cellular functions. It has a Ki value of 27 nM, indicating its high affinity for the adenosine A2A receptor .

Cellular Effects

CGS 21680 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly upregulates CD39 and CD73 expression and accelerates the adenosine triphosphate (ATP) hydrolysis and adenosine generation . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors .

Molecular Mechanism

The molecular mechanism of action of CGS 21680 hydrochloride involves its binding to the adenosine A2A receptor, which triggers a series of downstream signaling pathways. This includes the adenylate cyclase-cAMP-PKA pathway and the transactivation of neurotrophin receptors . These interactions lead to various cellular effects, such as increased ATP hydrolysis and adenosine generation .

Temporal Effects in Laboratory Settings

In laboratory settings, CGS 21680 hydrochloride has been observed to have temporal effects. For example, it has been shown to protect from neurological deficit from the first day up to 7 days after transient MCAo . During this time, it reduces microgliosis, astrogliosis, and improves myelin organization in the striatum and cytoarchitecture of the ischemic cortex and striatum .

Dosage Effects in Animal Models

In animal models, the effects of CGS 21680 hydrochloride vary with different dosages. For instance, a dose of 0.03 mg/kg was found to increase startle amplitude in males, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity . Furthermore, it has been shown to exacerbate experimental autoimmune neuritis in Lewis rats induced with bovine peripheral myelin at a dosage of 1 mg/kg .

Metabolic Pathways

CGS 21680 hydrochloride is involved in the adenosine signaling pathway, which plays a crucial role in various physiological processes. It interacts with the adenosine A2A receptor, which is part of the GPCR family, and triggers downstream signaling pathways.

Transport and Distribution

Given its molecular properties and its interactions with the adenosine A2A receptor, it is likely that it is transported and distributed via mechanisms common to other GPCR agonists.

Subcellular Localization

As an adenosine A2A receptor agonist, it is likely to be found in areas where these receptors are localized, such as the cell membrane.

Properties

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVMNOEKKJYJO-MJWSIIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040999
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124431-80-7
Record name CGS 21680A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 2
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 3
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 6
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

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